N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide
Description
N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure comprises:
- A 2,3-dihydroimidazo[2,1-b]thiazole core, a partially saturated bicyclic system with a thiazole ring fused to an imidazole moiety.
- A phenyl linker at position 6 of the dihydroimidazothiazole, connecting it to an indole-2-carboxamide group.
- A 6-methoxy substituent on the indole ring, which may influence solubility, bioavailability, and target interactions.
Its design combines features of imidazothiazole-based agonists and indole-derived pharmacophores, making it a candidate for therapeutic exploration in metabolic, neurodegenerative, or oncological contexts.
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-27-14-7-6-13-10-18(22-17(13)11-14)20(26)23-16-5-3-2-4-15(16)19-12-25-8-9-28-21(25)24-19/h2-7,10-12,22H,8-9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTVLQOCTMIFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenated compounds, amines, catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Structural Overview
The compound features several notable moieties:
- Imidazo[2,1-b]thiazole : Known for diverse biological properties including anticancer and antimicrobial activities.
- Indole : Associated with various pharmacological effects.
- Carboxamide group : Enhances biological activity by improving solubility and bioavailability.
Research indicates that compounds containing imidazo[2,1-b]thiazole and related structures exhibit a range of pharmacological effects. The following table summarizes the biological activities associated with this compound and related derivatives:
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide | Antitumor activity | Not yet reported |
| 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid | Anticancer | 1.61 µg/mL |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Selective anticancer | Not specified |
The precise mechanism of action for this compound remains under investigation; however, it is believed to interact with various biological targets involved in cancer progression or pathways associated with bacterial resistance.
Case Studies
Several studies have investigated the biological activity of related compounds and their derivatives:
-
Antitumor Activity : A study evaluated the anticancer properties of imidazo[2,1-b]thiazole derivatives against various cancer cell lines, reporting moderate to high potency depending on the structural modifications.
- Example: Compound 16b showed significant inhibition against cervical and breast cancer cell lines with an IC50 value of 0.56 µM.
-
VEGFR Inhibition : Research highlighted the importance of targeting VEGFR for anticancer therapy. Compounds similar to this compound demonstrated promising inhibitory effects on VEGFR activity.
- Example: A derivative exhibited an IC50 value close to sorafenib (0.1 µM), indicating strong potential as an antiangiogenic agent.
Mechanism of Action
The mechanism of action of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Critical Analysis and Limitations
- SRT1720’s Controversial Mechanism : Discrepancies in SIRT1 activation assays underscore the need for rigorous validation of the target compound’s activity .
- Substituent Positioning : The 6-methoxyindole in the target compound vs. 5-methoxy in ’s analogs may lead to divergent bioactivity, necessitating empirical testing.
- Lack of Direct Data : The absence of specific studies on the target compound requires extrapolation from structural analogs, introducing uncertainty.
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to summarize the existing research findings on the biological activity of this compound, focusing on its anticancer properties and interaction with specific receptors.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety linked to an imidazo[2,1-b]thiazole system. This structural combination is significant as it influences the compound's biological properties.
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.42 g/mol
Biological Activity Overview
Research has highlighted several key biological activities associated with this compound:
Anticancer Activity
- Mechanism of Action : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells by modulating key apoptotic markers such as Bax, caspase 8, and caspase 9 while downregulating anti-apoptotic proteins like Bcl-2 .
- IC50 Values : The compound has demonstrated varying degrees of potency across different cancer cell lines:
Receptor Binding Affinity
The compound has shown promising results in binding affinity studies:
- It selectively binds to the 5-HT6 receptor , which is implicated in appetite regulation and cognitive functions. This interaction suggests potential applications in treating disorders related to serotonin signaling .
Study 1: Apoptosis Induction in MCF-7 Cells
A detailed study assessed the effects of this compound on MCF-7 cells. The findings indicated:
- Increased Expression : The compound significantly increased the expression of pro-apoptotic markers (Bax and caspases) while decreasing Bcl-2 levels.
- Cell Cycle Arrest : A notable G2/M phase arrest was observed, indicating disruption in cell cycle progression.
Study 2: Antiproliferative Activity Against Pancreatic Cancer Cells
In another investigation focused on pancreatic ductal adenocarcinoma (PDAC), derivatives of the imidazo[2,1-b]thiazole scaffold were evaluated:
- Compounds similar to this compound showed promising antiproliferative activity with GI50 values ranging from 1.4 to 4.2 µM against various PDAC cell lines .
Summary of Findings
| Activity | Cell Line/Model | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Antiproliferative | MCF-7 | 20 - 30 | Induction of apoptosis |
| Antiproliferative | Pancreatic Cancer (SUIT-2) | 1.4 - 4.2 | Significant growth inhibition |
| Receptor Binding | 5-HT6 Receptor | High Affinity | Potential for treating serotonin-related disorders |
Q & A
Q. What are the established synthetic routes for N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-methoxy-1H-indole-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Imidazothiazole core formation : Cyclization of precursors like 2-aminothiophenol derivatives under acidic/basic conditions .
- Phenyl group introduction : Nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the phenyl ring .
- Carboxamide linkage : Acylation using activated carboxylic acid derivatives (e.g., acetic anhydride) . Key challenges include optimizing reaction yields (~47–67% in similar compounds) and minimizing side products via controlled temperature/solvent selection .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Standard methods include:
- NMR spectroscopy : H and C NMR confirm structural integrity, with aromatic protons (δ 6.5–8.5 ppm) and carboxamide NH signals (δ ~10 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 377.5 g/mol for analogous compounds) .
- Infrared (IR) spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm) .
Q. What preliminary biological activities are reported for imidazothiazole derivatives?
Imidazothiazoles exhibit:
- Anticancer potential : Inhibition of kinase pathways or induction of apoptosis via ER stress (e.g., glioblastoma models) .
- Antimicrobial effects : Activity against Gram-positive bacteria through membrane disruption .
- Anti-inflammatory properties : Modulation of COX-2 or NF-κB pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Electron-donating groups : Methoxy substituents (e.g., at indole’s 6-position) enhance solubility and target binding via H-bonding .
- Heterocyclic modifications : Fluorination of the phenyl ring (e.g., 3-fluoro-4-methoxyphenyl) improves metabolic stability .
- Steric effects : Bulky substituents on the imidazothiazole ring may reduce off-target interactions . Case studies show 2–3x potency improvements with strategic substitutions .
Q. What experimental strategies resolve contradictions in biological data (e.g., in vitro vs. in vivo efficacy)?
- Assay standardization : Use isogenic cell lines and consistent ATP levels in viability assays to reduce variability .
- Pharmacokinetic profiling : Address bioavailability issues via logP adjustments (e.g., methyl ester prodrugs for enhanced absorption) .
- Target validation : CRISPR/Cas9 knockout of suspected targets (e.g., SIRT1) confirms mechanism .
Q. What methodologies elucidate the compound’s mechanism of action?
- Molecular docking : Predict binding to kinases (e.g., EGFR) or stress-response proteins (e.g., GRP78) .
- Transcriptomics : RNA-seq identifies downstream pathways (e.g., unfolded protein response in ER stress) .
- Enzyme inhibition assays : Measure IC values against purified targets (e.g., HDACs) .
Q. How can X-ray crystallography or computational modeling aid in structural optimization?
- X-ray crystallography : Resolves conformational flexibility (e.g., dihedral angles in imidazothiazole cores) .
- DFT calculations : Predict redox potentials for oxidative metabolism .
- MD simulations : Assess binding stability in solvated environments (e.g., ATP-binding pockets) .
Methodological Considerations
Q. What are key experimental design considerations for in vivo studies?
- Blood-brain barrier (BBB) penetration : LogBB calculations and PET imaging verify CNS bioavailability .
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) identify vulnerable sites (e.g., ester hydrolysis) .
- Toxicity screening : Off-target effects are assessed via hERG channel inhibition assays .
Q. How do solubility and formulation challenges impact preclinical testing?
Q. What analytical methods ensure purity in multi-step syntheses?
- HPLC-PDA : Purity >95% achieved with C18 columns (acetonitrile/water gradients) .
- Elemental analysis : Carbon/nitrogen ratios confirm stoichiometry (e.g., CHNOS) .
- TLC monitoring : R values track reaction progress (silica gel, UV detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
